Cas no 940-11-4 (4-methoxy-N-methyl-N-nitrosoaniline)

4-methoxy-N-methyl-N-nitrosoaniline structure
940-11-4 structure
상품 이름:4-methoxy-N-methyl-N-nitrosoaniline
CAS 번호:940-11-4
MF:C8H10N2O2
메가와트:166.177201747894
MDL:MFCD00464098
CID:1982676
PubChem ID:13657

4-methoxy-N-methyl-N-nitrosoaniline 화학적 및 물리적 성질

이름 및 식별자

    • 4-methoxy-N-methyl-N-nitrosoaniline
    • N-(4-methoxyphenyl)-N-methylnitrous amide
    • 4-Methoxy-N-methyl-N-nitrosobenzenamine (ACI)
    • p-Anisidine, N-methyl-N-nitroso- (6CI, 7CI, 8CI)
    • (4-Methoxyphenyl)methyl(nitroso)amine
    • 4-Methoxy-N-nitroso-N-methylaniline
    • Methyl(4-methoxyphenyl)nitrosamine
    • N-Methyl-p-methoxy-N-nitrosoaniline
    • N-Nitroso-N-methyl-p-anisidine
    • p-Methoxy-N-methyl-N-nitrosoaniline
    • p-Methoxy-N-nitroso-N-methylaniline
    • MDL: MFCD00464098
    • 인치: 1S/C8H10N2O2/c1-10(9-11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3
    • InChIKey: KGZKEAKAKSKGAA-UHFFFAOYSA-N
    • 미소: O=NN(C)C1C=CC(OC)=CC=1

계산된 속성

  • 정밀분자량: 166.074227566g/mol
  • 동위원소 질량: 166.074227566g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 144
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.7
  • 토폴로지 분자 극성 표면적: 41.9Ų

4-methoxy-N-methyl-N-nitrosoaniline 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-22382213-0.1g
4-methoxy-N-methyl-N-nitrosoaniline
940-11-4 95%
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$311.0 2024-06-20
Enamine
EN300-22382213-10g
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1PlusChem
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940-11-4 95%
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Enamine
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Aaron
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Aaron
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Benzenamine, 4-methoxy-N-methyl-N-nitroso-
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1PlusChem
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Enamine
EN300-22382213-2.5g
4-methoxy-N-methyl-N-nitrosoaniline
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2.5g
$1755.0 2024-06-20
Enamine
EN300-22382213-1.0g
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940-11-4 95%
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$896.0 2024-06-20
Enamine
EN300-22382213-5.0g
4-methoxy-N-methyl-N-nitrosoaniline
940-11-4 95%
5.0g
$2598.0 2024-06-20

4-methoxy-N-methyl-N-nitrosoaniline 합성 방법

Synthetic Routes 1

반응 조건
1.1 Solvents: Carbon tetrachloride
참조
Transnitrosation by N-aryl-N-nitrosoureas; NO-carrying O-nitrosoisourea
Tanno, Masayuki; Sueyoshi, Shoko; Miyata, Naoki, Chemical & Pharmaceutical Bulletin, 1994, 42(9), 1760-7

Synthetic Routes 2

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C
참조
Rhodium-catalyzed tandem acylmethylation/annulation of N-nitrosoanilines with sulfoxonium ylides for the synthesis of substituted indazole N-oxides
Cui, Xin-Feng; Huang, Guo-Sheng, Organic & Biomolecular Chemistry, 2020, 18(21), 4014-4018

Synthetic Routes 3

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C
참조
Rhodium-catalyzed oxidative C-H/C-H cross-coupling of aniline with heteroarene: N-nitroso group enabled mild conditions
He, Shuang; Tan, Guangying; Luo, Anping; You, Jingsong, Chemical Communications (Cambridge, 2018, 54(56), 7794-7797

Synthetic Routes 4

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C
참조
The regioselective synthesis of 2-phosphinoylindoles via Rh(III)-catalyzed C-H activation
Wang, Huanan; Li, Shuaiqi; Wang, Baiquan; Li, Bin, Organic Chemistry Frontiers, 2018, 5(1), 88-91

Synthetic Routes 5

반응 조건
1.1 Catalysts: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C
참조
Rapid Access to Polysubstituted Tetrahydrocarbazol-4-ones via Sequential Selective C-H Functionalization from N-Nitrosoanilines
Li, Chan; Yang, Yanchen; Fang, Feifei; Liu, Chaoyi; Li, Chunpu; et al, Chinese Journal of Chemistry, 2023, 41(16), 1957-1962

Synthetic Routes 6

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C
참조
Rh(III)-catalyzed, hydrazine-directed C-H functionalization with 1-alkynylcyclobutanols: a new strategy for 1H-indazoles
Zhang, Lei; Chen, Junyu; Chen, Xiahe; Zheng, Xiangyun; Zhou, Jian; et al, Chemical Communications (Cambridge, 2020, 56(54), 7415-7418

Synthetic Routes 7

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C
참조
Traceless Directing Strategy: Efficient Synthesis of N-Alkyl Indoles via Redox-Neutral C-H Activation
Wang, Chengming; Huang, Yong, Organic Letters, 2013, 15(20), 5294-5297

Synthetic Routes 8

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  40 min, cooled
참조
Structures of Reactive Nitrenium Ions: Time-Resolved Infrared Laser Flash Photolysis and Computational Studies of Substituted N-Methyl-N-arylnitrenium Ions
Srivastava, Sanjay; Ruane, Patrick H.; Toscano, John P.; Sullivan, Michael B.; Cramer, Christopher J.; et al, Journal of the American Chemical Society, 2000, 122(34), 8271-8278

Synthetic Routes 9

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 2 h, rt
참조
Rh(III)-Catalyzed Direct C-H Cyclization of N-Nitrosoanilines with 1,3-Dicarbonyl Compounds: A Route to Tetrahydrocarbazol-4-ones
Jiao, Liulin; Zhang, Bo; Qu, Bohong; Zhai, Ruirui; Chen, Xun, Journal of Organic Chemistry, 2023, 88(15), 10662-10669

Synthetic Routes 10

반응 조건
1.1 Reagents: tert-Butyl nitrite Solvents: Tetrahydrofuran ;  2 d, rt
참조
Holistic approach to anti-knock agents: A high-throughput screening of aniline-like compounds
Viayna, Antonio; Ghashghaei, Ouldouz; Vilchez, David; Estarellas, Carolina; Lopez, Manuel; et al, Fuel, 2021, 305,

Synthetic Routes 11

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min; 1 h
참조
Electrochemically mediated decarboxylative acylation of N-nitrosoanilines with α-oxocarboxylic acids
Wang, Xinyu; Wu, Shihong; Zhong, Yujing; Wang, Yingchun; Pan, Yingming; et al, Chinese Chemical Letters, 2023, 34(2),

Synthetic Routes 12

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Water Solvents: Acetonitrile ;  5 - 10 min, 0 °C; 1 h, 0 °C
참조
Expedient delivery of quinolinone drugs via a traceless N-nitroso enabled oxidative Heck/amidation cascade
Li, Zhongyuan; Chen, Xiaojian; Zhong, Hulin; Lin, Yitong; Gao, Yang; et al, Chemical Communications (Cambridge, 2022, 58(100), 13959-13962

Synthetic Routes 13

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetonitrile ,  Water ;  5 - 10 min, 0 °C; 1 h, 0 °C
참조
Modular construction of functionalized anilines via switchable C-H and N-alkylations of traceless N-nitroso anilines with olefins
Ouyang, Wensen; Liu, Bairong; He, Yi; Wen, Yanmei; Gao, Yang; et al, Organic Chemistry Frontiers, 2022, 9(10), 2746-2752

Synthetic Routes 14

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C; 1 h, 0 °C
참조
Rhodium(III)-Catalyzed Directed C-H Amidation of N-Nitrosoanilines and Subsequent Formation of 1,2-Disubstituted Benzimidazoles
Chen, Yanyu; Zhang, Rong; Peng, Qiujun; Xu, Lanting; Pan, XianHua, Chemistry - An Asian Journal, 2017, 12(21), 2804-2808

Synthetic Routes 15

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 - 3 °C
참조
Simple synthesis of racemic pyrrolo[2,3-b]indoles: formal total synthesis of (±)-physostigmine
Tsuji, Riichiro; Nakagawa, Masako; Nishida, Atsushi, Heterocycles, 2002, 58, 587-593

Synthetic Routes 16

반응 조건
1.1 Reagents: Nitromethane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Potassium persulfate ;  10 min, rt
1.2 2 h, 60 °C
참조
Potassium Persulfate-promoted N-nitrosation of Secondary and Tertiary Amines with Nitromethane under Mild Conditions
Azeez, Sadaf; Chaudhary, Priyanka; Sureshbabu, Popuri; Sabiah, Shahulhameed; Kandasamy, Jeyakumar, Asian Journal of Organic Chemistry, 2018, 7(10), 2113-2119

Synthetic Routes 17

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  10 min, 0 °C; 1.5 h, 0 °C
참조
Condition-Controlled Selective Synthesis of Pyranone-Tethered Indazoles or Carbazoles through the Cascade Reactions of N-Nitrosoanilines with Iodonium Ylides
Wang, Kelin; Song, Xia; Xin, Yongdi; Zhang, Xinying ; Fan, Xuesen, Organic Letters, 2023, 25(24), 4422-4428

Synthetic Routes 18

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  5 - 10 min, < 10 °C; 1 h, < 10 °C
참조
Rhodium(III)-Catalyzed N-Nitroso-Directed C-H Olefination of Arenes. High-Yield, Versatile Coupling under Mild Conditions
Liu, Baoqing; Fan, Yang; Gao, Yang; Sun, Chao; Xu, Cheng; et al, Journal of the American Chemical Society, 2013, 135(1), 468-473

Synthetic Routes 19

반응 조건
1.1 Reagents: Nitromethane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Oxygen Catalysts: Copper(II) triflate
1.2 19 h, 90 °C
참조
Copper(II)-catalyzed oxidative N-nitrosation of secondary and tertiary amines with nitromethane under an oxygen atmosphere
Sakai, Norio; Sasaki, Minoru; Ogiwara, Yohei, Chemical Communications (Cambridge, 2015, 51(58), 11638-11641

Synthetic Routes 20

반응 조건
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Water ;  2 h, 0 °C
참조
Rh(III)-Catalyzed C-H Functionalization of N-Nitrosoanilines with α-Sulfonylcarbenes
Peng, Rui-jun; Chen, Lei; Zhang, Xue-jing ; Yan, Ming, Advanced Synthesis & Catalysis, 2022, 364(20), 3567-3572

4-methoxy-N-methyl-N-nitrosoaniline Raw materials

4-methoxy-N-methyl-N-nitrosoaniline Preparation Products

4-methoxy-N-methyl-N-nitrosoaniline 관련 문헌

  • 1. Transition-metal–carbon bonds. Part 46. Cyclopalladation and cycloplatination of N-alkyl-N-nitrosoanilines
    Anthony G. Constable,Walter S. McDonald,Bernard L. Shaw J. Chem. Soc. Dalton Trans. 1980 2282
  • 2. Structural studies on bio-active compounds. Part 3. Re-examination of the hydrolysis of the antimalarial drug pyrimethamine and related derivatives and crystal structure of a hydrolysis product
    Roger J. Griffin,Carl H. Schwalbe,Malcolm F. G. Stevens,Kait P. Wong J. Chem. Soc. Perkin Trans. 1 1985 2267
  • 3. Transition-metal–carbon bonds. Part 46. Cyclopalladation and cycloplatination of N-alkyl-N-nitrosoanilines
    Anthony G. Constable,Walter S. McDonald,Bernard L. Shaw J. Chem. Soc. Dalton Trans. 1980 2282

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:940-11-4)4-methoxy-N-methyl-N-nitrosoaniline
A1238829
순결:99%
재다:1g
가격 ($):1410